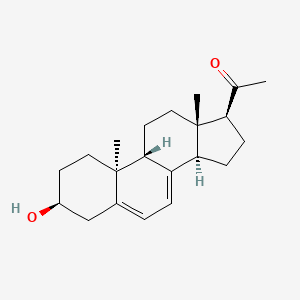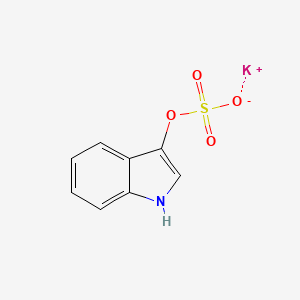
ガバペンチン-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gabapentin-d6 is a deuterated form of gabapentin, an anticonvulsant medication primarily used to treat partial seizures and neuropathic pain. The deuterated version, Gabapentin-d6, contains six deuterium atoms, which are isotopes of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it valuable for various scientific and medical applications .
科学的研究の応用
Gabapentin-d6 has a wide range of scientific research applications, including:
作用機序
Target of Action
Gabapentin, also known as Gabapentin-d6, primarily targets the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system . This subunit is crucial in the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn .
Mode of Action
Instead, it interacts physically with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels . Gabapentin’s effect is to blunt the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit .
Biochemical Pathways
Gabapentin affects several biochemical pathways. It inhibits the excitatory influx of calcium by binding to the alpha-2-delta protein subunit of voltage-gated calcium channels . It also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation . Furthermore, Gabapentin inhibits glutamate release and interferes with the activation of NMDA receptors . It enhances GABA synthesis and increases cell-surface expression of δGABAA receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Gabapentin are crucial for understanding its bioavailability. The majority of drugs, including Gabapentin, pass through membranes via simple diffusion . Only the uncharged form of a drug can pass through a membrane by simple diffusion . More than 80% of all drugs contain one or more ionizable groups .
Result of Action
Gabapentin enhances the expression of GABAA receptors and increases a tonic inhibitory conductance in neurons . This increased expression likely contributes to GABAergic effects as Gabapentin causes ataxia and anxiolysis in wild-type mice . Gabapentin also inhibits the activity of voltage-dependent L-type calcium channels by binding to the α2-δ1 and α2-δ2 subunits .
Action Environment
The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, Gabapentin has been explored as a therapeutic option for ocular surface discomfort in conditions such as dry eye, neurotrophic keratitis, corneal ulcers, and neuropathic ocular pain . The environment of the ocular surface can influence the action of Gabapentin.
準備方法
Synthetic Routes and Reaction Conditions: Gabapentin-d6 can be synthesized through a multi-step process involving the incorporation of deuterium atoms. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: In an industrial setting, the production of Gabapentin-d6 follows similar principles but on a larger scale. The process involves the use of specialized reactors and equipment to handle deuterium gas safely. Quality control measures are implemented to ensure the purity and consistency of the final product. The industrial production process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired level of deuteration .
化学反応の分析
Types of Reactions: Gabapentin-d6 undergoes various chemical reactions, including:
Oxidation: Gabapentin-d6 can be oxidized to form gabapentin-lactam, a cyclic derivative.
Reduction: The compound can be reduced back to its original form using reducing agents like sodium borohydride.
Substitution: Gabapentin-d6 can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Gabapentin-lactam: Formed through oxidation.
Reduced Gabapentin-d6: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
類似化合物との比較
Gabapentin: The non-deuterated form, commonly used to treat seizures and neuropathic pain.
Pregabalin: Another gabapentinoid with similar therapeutic applications but different pharmacokinetic properties.
Vigabatrin: An antiepileptic drug with a different mechanism of action but used for similar indications.
Gabapentin-d6’s unique properties make it a valuable compound for scientific research and therapeutic applications, offering insights into the pharmacokinetics and mechanisms of action of gabapentin and related compounds.
特性
CAS番号 |
1346600-67-6 |
|---|---|
分子式 |
C₉H₁₁D₆NO₂ |
分子量 |
177.27 |
同義語 |
1-(Aminomethyl)cyclohexaneacetic Acid-d6; Neurontin-d6; GOE-3450-d6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1146564.png)
![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)


![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)

